4-Methylpyridine-3-carbothioamide

Descripción general

Descripción

Molecular Structure Analysis

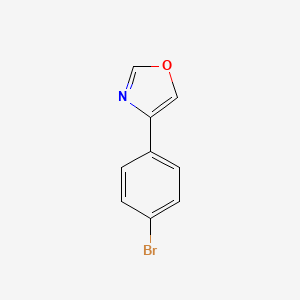

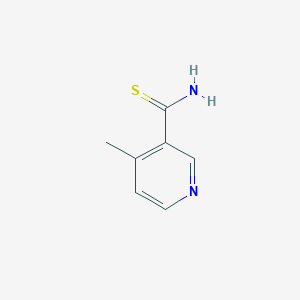

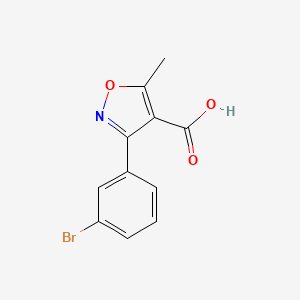

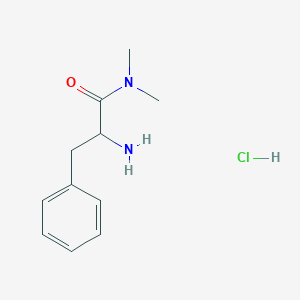

The molecular structure of 4-Methylpyridine-3-carbothioamide consists of a pyridine ring substituted with a methyl group and a carbothioamide group.Physical And Chemical Properties Analysis

4-Methylpyridine-3-carbothioamide is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Aplicaciones Científicas De Investigación

Chemical Building Blocks

4-Methylpyridine-3-carbothioamide is used as a chemical building block in life science research . It’s a fundamental component in the synthesis of more complex molecules.

Urease Inhibitors

One of the significant applications of 4-Methylpyridine-3-carbothioamide is its use as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process that plays a crucial role in the nitrogen cycle of various organisms.

Anti-Ureolytic Therapy

The compound has potential applications in the development of new therapies for diseases caused by ureolytic bacteria . These bacteria are involved in various life-threatening conditions such as gastric and duodenal cancer .

Synthesis of Novel Structures

4-Methylpyridine-3-carbothioamide can be used in the synthesis of novel structures, such as pyridine carboxamide and carbothioamide derivatives . These derivatives have shown significant inhibitory action against urease .

Molecular Docking Studies

The compound is used in molecular docking studies to understand the binding mode of active pyridine carbothioamide with the enzyme urease . This helps in understanding the mode of interaction of the compound with the enzyme.

Development of Fluorinated Organic Chemicals

Although not directly mentioned, the development of fluorinated organic chemicals is an increasingly important research topic . As 4-Methylpyridine-3-carbothioamide is a key component in organic chemistry, it might have potential applications in this field.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Methylpyridine-3-carbothioamide are currently unknown. Pyridine-based molecules, such as 4-Methylpyridine-3-carbothioamide, have been incorporated in a diverse range of drug candidates approved by the FDA . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential .

Mode of Action

Pyridine-based molecules are known to interact with their targets in a variety of ways, often resulting in significant changes in the target’s function .

Biochemical Pathways

Pyridine-based molecules are known to affect numerous oxidation–reduction processes .

Result of Action

The molecular and cellular effects of 4-Methylpyridine-3-carbothioamide’s action are currently unknown. Pyridine-based molecules have been found to be potent and eligible candidates against a range of diversified diseases .

Action Environment

It is known that the biological activities of pyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Propiedades

IUPAC Name |

4-methylpyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIPQCJUEWOCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622011 | |

| Record name | 4-Methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyridine-3-carbothioamide | |

CAS RN |

38824-78-1 | |

| Record name | 4-Methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)